molecular formula C7H7NO5 B1663086 2,4-Pyridinedicarboxylic acid monohydrate CAS No. 207671-42-9

2,4-Pyridinedicarboxylic acid monohydrate

Cat. No. B1663086
M. Wt: 185.13 g/mol
InChI Key: PLNFTNOXJDBMSM-UHFFFAOYSA-N
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Description

2,4-Pyridinedicarboxylic Acid (2,4-PDCA) is a compound that structurally mimics 2-oxoglutarate (2-OG, also known as α-ketoglutarate) and chelates zinc, thus affecting a range of enzymes . It is a white to almost white crystalline powder .


Molecular Structure Analysis

The empirical formula of 2,4-Pyridinedicarboxylic acid monohydrate is C7H5NO4 · H2O, and its molecular weight is 185.13 .


Chemical Reactions Analysis

2,4-Pyridinedicarboxylic acid (2,4-PDCA) is an inhibitor of histone lysine-specific demethylases that targets on JMJD2A (KDM4A), KDM4C, KDM4E (IC50, 1.4 μM), KDM5B (IC50, 3 μM), KDM6A and other 2-oxogynases .


Physical And Chemical Properties Analysis

2,4-Pyridinedicarboxylic acid monohydrate is a white to almost white crystalline powder . It has a melting point of 246-248 °C (dec.) (lit.) .

Scientific Research Applications

  • Histone Lysine Demethylases Inhibition

    • Field : Biochemistry
    • Application : 2,4-Pyridinedicarboxylic acid is known to inhibit histone lysine demethylases, enzymes that remove methyl groups from lysine residues on histones .
    • Method : The compound is used in vitro and in cell as an inhibitor .
    • Results : The inhibition of these enzymes can affect gene expression and has potential implications in various diseases, including cancer .
  • Antimetastatic Effects on Tumor Cell Lines

    • Field : Oncology
    • Application : The compound has been used in a study to determine that ruthenium (II) complexes exert antimetastatic effects on several tumor cell lines .
    • Method : The effects are achieved mostly by the effect on cell adhesion, migration, and angiogenesis .
    • Results : The study found that the ruthenium (II) complexes had a significant antimetastatic effect .
  • Epigenetics Target Assay

    • Field : Epigenetics
    • Application : 2,4-Pyridinedicarboxylic acid has been used in a study to develop an assay for an epigenetics target .
    • Method : The study represents the first report of a RapidFire mass spectrometry assay for an epigenetics target .
    • Results : The results of the assay were not specified in the source .
  • Effects on Hydroxylases

    • Field : Biochemistry
    • Application : The compound modulates hypoxia-inducible factor turnover, collagen synthesis, and plant cell wall formation .
    • Method : The compound affects and is translocated by organic anion transporters .
    • Results : The specific results or outcomes were not specified in the source .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : 2,4-Pyridinedicarboxylic acid is an important organic synthesis intermediate, widely used in organic synthesis reactions .
    • Method : It is used as a catalyst, coordinating reagent, and building block for metal complex compounds .
    • Results : The specific results or outcomes were not specified in the source .
  • Effects on Hydroxylases

    • Field : Biochemistry
    • Application : The compound modulates hypoxia-inducible factor turnover, collagen synthesis, and plant cell wall formation .
    • Method : The compound affects and is translocated by organic anion transporters .
    • Results : The specific results or outcomes were not specified in the source .
  • Inhibitor of Zinc-Dependent Enzymes

    • Field : Biochemistry
    • Application : The compound can inhibit zinc-dependent enzymes, like metallo-β-lactamase .
    • Method : The specific method of application or experimental procedures were not specified in the source .
    • Results : The specific results or outcomes were not specified in the source .
  • Organic Synthesis Intermediate

    • Field : Organic Chemistry
    • Application : 2,4-Pyridinedicarboxylic acid is an important organic synthesis intermediate, widely used in organic synthesis reactions .
    • Method : It is used as a catalyst, coordinating reagent, and building block for metal complex compounds .
    • Results : The specific results or outcomes were not specified in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

pyridine-2,4-dicarboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4.H2O/c9-6(10)4-1-2-8-5(3-4)7(11)12;/h1-3H,(H,9,10)(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNFTNOXJDBMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585258
Record name Pyridine-2,4-dicarboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Pyridinedicarboxylic acid monohydrate

CAS RN

207671-42-9
Record name Pyridine-2,4-dicarboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Pyridinedicarboxylic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
BO Patrick, CL Stevens, A Storr, RC Thompson - Polyhedron, 2005 - Elsevier
Two heterobimetallic coordination polymers, [Cu(2,4-pydc) 2 Mn(H 2 O) 4 ] x (1) and [Cu(2,5-pydc) 2 Mn(H 2 O) 2 ] x ·4xH 2 O (2), have been synthesized and structurally characterized …
Number of citations: 73 www.sciencedirect.com
S Satoh - II Southeast Asia Symposium on Quality Management …, 2013 - actahort.org
We searched for new chemicals which modify flower opening and senescence using cut carnation flowers as a model ornamental, and found three chemicals with such activities; …
Number of citations: 2 www.actahort.org
J Sayegh, J Cao, MR Zou, A Morales, LP Blair… - Journal of Biological …, 2013 - ASBMB
JARID1B (also known as KDM5B or PLU1) is a member of the JARID1 family of histone lysine demethylases responsible for the demethylation of trimethylated lysine 27 in histone H3 (…
Number of citations: 140 www.jbc.org
H Taniguchi - Journal of Physical Chemistry, 1987 - ACS Publications
Conclusions The results presented in the present article allow us to compare the lengths and strengths of hydrogen bonds within and among the series HCN-HX and CH3CN-HX where …
Number of citations: 10 pubs.acs.org
A Shaver, DA Hall, JB Ng, AM Lebuis, RC Hynes… - Inorganica chimica …, 1995 - Elsevier
A series of bisperoxovanadium complexes (bpV) of the general formula K 3 [VO(O 2 ) 2 (LL′)] has been prepared and characerized. where LL′ is a pyridinedicarboxylate (2,3-pdc, 2,4-…
Number of citations: 57 www.sciencedirect.com
S Neumann, D Döhler, D Ströhl, WH Binder - Polymer Chemistry, 2016 - pubs.rsc.org
The achievement of self-healing (SH) under ambient conditions (low temperature, no external input of energy) still presents a significant area of research, and is strongly linked to fast …
Number of citations: 22 pubs.rsc.org
CZC Chen, YX Peng, ZB Wang, PV Fish… - British journal of …, 2009 - Wiley Online Library
Background and purpose: Fibrosis, a pathological accumulation of collagen in tissues, represents a major global disease burden. Effective characterization of potential antifibrotic drugs …
Number of citations: 179 bpspubs.onlinelibrary.wiley.com
JM Poljarević, GT Gál, NV May, G Spengler… - Journal of Inorganic …, 2018 - Elsevier
Five Ru(II)(η 6 -toluene) complexes formed with 2-picolinic acid and its various derivatives have been synthesized and characterized. X-ray structures of four complexes are also …
Number of citations: 24 www.sciencedirect.com
DA Hall - 1996 - escholarship.mcgill.ca
The insulin mimetic bisperoxovanadium (bpV) complexes K2 [VO (0:!) 2 (OHpic) j (OHpic= 3-hydroxypicolinato) and K3 [VO (Û2) z (L-L'») have been prepared and characterized, where …
Number of citations: 1 escholarship.mcgill.ca
AP West, SK Silverman… - Journal of the American …, 1996 - ACS Publications
Ab initio calculations on pyridine and pyridinium analogues of m-xylylene indicate that the neutral heterocycle is essentially equivalent to benzene as a ferromagnetic coupling unit, …
Number of citations: 102 pubs.acs.org

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